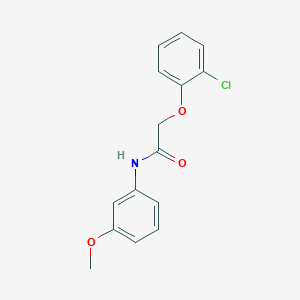
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the family of acetanilide herbicides and is known for its effectiveness in controlling a broad spectrum of weeds.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide involves the inhibition of the biosynthesis of carotenoids, which are essential pigments for the photosynthetic process in plants. This leads to the disruption of the photosynthetic process and the eventual death of the plant. This compound is absorbed by the roots and leaves of the plant and is translocated to the site of action.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity to mammals, birds, and fish. However, it can cause skin and eye irritation in humans. In plants, this compound has been shown to cause a reduction in the chlorophyll content, leading to a decrease in photosynthesis. It also affects the growth and development of the plant, leading to stunted growth and reduced biomass.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is widely used in laboratory experiments to study the effects of herbicides on plants. Its broad-spectrum activity and low toxicity make it a suitable candidate for such studies. However, its effectiveness can be affected by factors such as soil type, temperature, and rainfall. It can also have a residual effect on the soil, which can affect the growth of subsequent crops.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide. One area of research could be to develop more effective and environmentally friendly herbicides that can replace this compound. Another area of research could be to study the impact of this compound on non-target organisms such as soil microbes and insects. Additionally, more studies could be conducted to understand the mechanism of action of this compound and its impact on plant physiology.
Conclusion
In conclusion, this compound is a widely used herbicide that is effective in controlling a broad spectrum of weeds. Its low toxicity to mammals, birds, and fish makes it a safer option for weed control in agriculture. However, its effectiveness can be affected by environmental factors, and it can have a residual effect on the soil. There are several future directions for research on this compound, including developing more effective and environmentally friendly herbicides and studying its impact on non-target organisms.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is a multi-step process that involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenyl acetyl chloride. This intermediate is then reacted with 3-methoxyaniline to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as toluene.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a broad spectrum of weeds, including grasses and broad-leaved weeds. Studies have also shown that this compound has a low toxicity to mammals, birds, and fish, making it a safer option for weed control in agriculture.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-6-4-5-11(9-12)17-15(18)10-20-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJUXCRJJLSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)
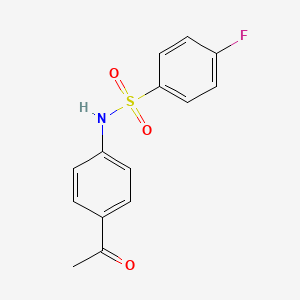
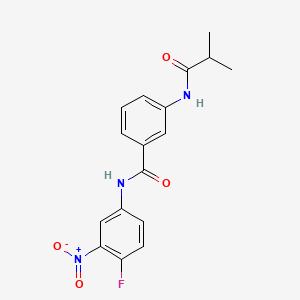
![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5797832.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5797836.png)

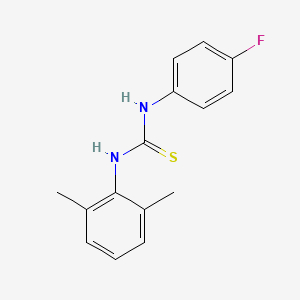
![4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5797847.png)
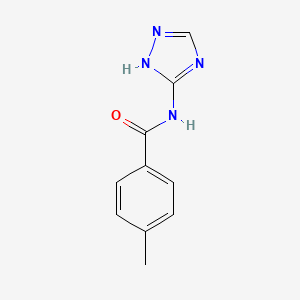
![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)

![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)
![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)